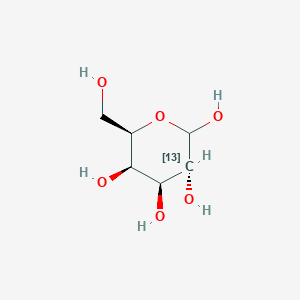
D-Galactose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C-1: is an isotope analogue of D-galactose, where the carbon-1 position is labeled with the stable isotope carbon-13. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes involving galactose. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 181.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Galactose-13C-1 is synthesized by incorporating the carbon-13 isotope into the D-galactose molecule. This process typically involves the use of carbon-13 labeled precursors in the synthesis of D-galactose. The reaction conditions are carefully controlled to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process includes purification steps to achieve high isotopic purity, typically 99% or higher. The compound is then packaged and stored under conditions that prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of unlabeled D-galactose but are monitored using techniques that detect the carbon-13 isotope .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to D-galactonic acid.
Reduction: Reducing agents like sodium borohydride can reduce this compound to D-galactitol.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: D-galactonic acid
Reduction: D-galactitol
Substitution: Various substituted galactose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: D-Galactose-13C-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of galactose in different environments .
Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It is particularly useful in tracing the metabolic pathways of galactose in cells and tissues .
Medicine: this compound is used in medical research to investigate disorders related to galactose metabolism, such as galactosemia. It helps in understanding the biochemical basis of these disorders and developing potential treatments .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the quality control of pharmaceuticals and other products that involve galactose .
Mecanismo De Acción
D-Galactose-13C-1 exerts its effects by participating in the same biochemical pathways as unlabeled D-galactose. The carbon-13 label allows researchers to track the molecule through various metabolic processes using NMR spectroscopy and other analytical techniques. The primary pathway for galactose metabolism is the Leloir pathway, which involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase .
Comparación Con Compuestos Similares
D-Galactose-2-13C: Another isotope-labeled form of D-galactose with the carbon-13 isotope at the carbon-2 position.
D-Galactose-13C6: A fully labeled form of D-galactose with carbon-13 isotopes at all six carbon positions.
D-Lactose-1-13C: A disaccharide composed of D-galactose and D-glucose, with the carbon-13 isotope at the carbon-1 position of the galactose moiety.
Uniqueness: D-Galactose-13C-1 is unique in its specific labeling at the carbon-1 position, making it particularly useful for studying reactions and pathways involving this specific carbon atom. This targeted labeling provides detailed insights into the metabolic fate of galactose and its derivatives .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1 |
Clave InChI |
WQZGKKKJIJFFOK-MXECAYKVSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



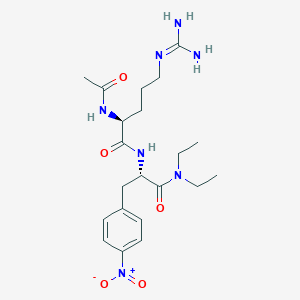
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

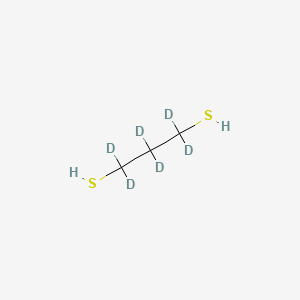
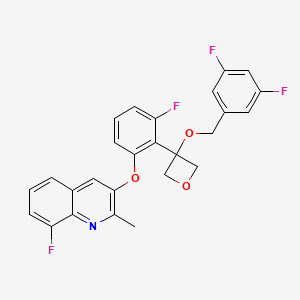

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
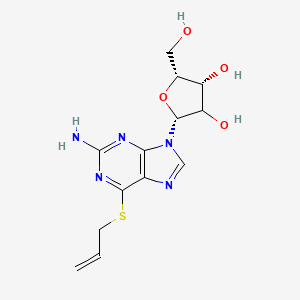

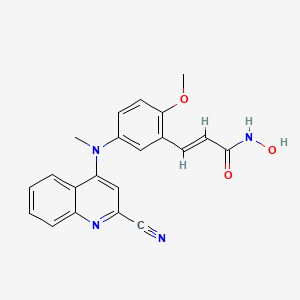
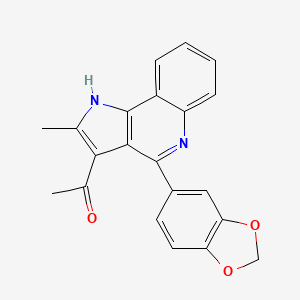
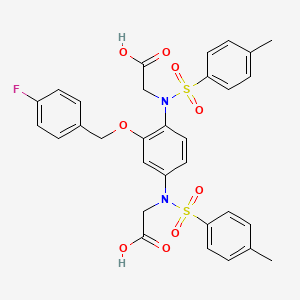
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
